4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound this compound represents a complex heterocyclic structure that requires careful nomenclature analysis to understand its chemical identity. According to systematic nomenclature principles, this compound consists of a benzoic acid backbone substituted at the para position with an ether linkage to a cyanopyridine moiety. The International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the structural connectivity and functional group positioning.
The molecular formula of this compound is established as C₁₃H₈N₂O₃, indicating thirteen carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight is calculated to be 240.21 grams per mole, reflecting the substantial molecular mass contributed by the aromatic ring systems and heteroatoms. The Chemical Abstracts Service registry number for this compound is 1093641-47-4, providing a unique identifier for database searches and regulatory purposes.
Structural analysis reveals that the compound contains multiple functional groups that contribute to its chemical behavior. The carboxylic acid group provides acidic properties and hydrogen bonding capability, while the nitrile group introduces additional nitrogen functionality and potential for further chemical transformations. The ether linkage between the pyridine and benzene rings creates a flexible connection that influences the overall molecular conformation and intermolecular interactions.
The Simplified Molecular Input Line Entry System representation of this compound is documented as O=C(O)C1=CC=C(OC2=NC=C(C#N)C=C2)C=C1, which provides a systematic method for representing the molecular structure in computational databases. The canonical Simplified Molecular Input Line Entry System notation N#CC1=CN=C(C=C1)OC2=CC=C(C=C2)C(O)=O offers an alternative representation that follows standardized algorithms for molecular depiction.
Molecular Geometry and Conformational Dynamics
The molecular geometry of this compound is characterized by the spatial arrangement of its aromatic ring systems and the conformational flexibility introduced by the ether linkage. Computational chemistry data reveals important geometric parameters that influence the compound's three-dimensional structure and potential biological interactions. The topological polar surface area is calculated to be 83.21 square angstroms, indicating significant polar character that affects solubility and membrane permeability properties.
The compound exhibits conformational dynamics primarily through rotation around the ether bond connecting the pyridine and benzene ring systems. This rotational freedom allows the molecule to adopt various conformations depending on environmental conditions and intermolecular interactions. The dihedral angle between the two aromatic planes can vary significantly, influencing the overall molecular shape and potential binding interactions with biological targets.
Hydrogen bonding patterns play a crucial role in determining the preferred conformations of this compound. The carboxylic acid group can form intermolecular hydrogen bonds with suitable acceptors, while the pyridine nitrogen and ether oxygen atoms serve as potential hydrogen bond acceptors. The number of hydrogen bond acceptors is determined to be four, while the number of hydrogen bond donors is one, creating specific patterns of intermolecular interactions that influence crystal packing and solution behavior.
The rotatable bond count of three indicates moderate conformational flexibility, primarily associated with the ether linkage and the carboxylic acid group orientation. This flexibility allows the molecule to adapt its conformation to optimize intermolecular interactions in different environments, such as crystal lattices or protein binding sites. The calculated logarithm of the partition coefficient value of 2.44378 suggests moderate lipophilicity, indicating balanced hydrophilic and hydrophobic character that influences membrane permeability and distribution properties.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Spectroscopic characterization of this compound provides essential information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering detailed information about the connectivity and environment of carbon and hydrogen atoms within the molecule. Carbon-13 nuclear magnetic resonance spectroscopy is particularly valuable for identifying distinct carbon environments and confirming structural assignments.
The aromatic carbon atoms in this compound are expected to appear in the characteristic chemical shift range of 125 to 150 parts per million in carbon-13 nuclear magnetic resonance spectra, consistent with benzene and pyridine ring carbons. The carboxylic acid carbonyl carbon typically resonates between 170 to 185 parts per million, while the nitrile carbon appears at a distinctive downfield position around 115 to 120 parts per million. The ether carbon linkage would be observed in the aliphatic region, though its exact position depends on the specific electronic environment created by the adjacent aromatic systems.
Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational frequencies. The carboxylic acid functionality exhibits multiple characteristic absorptions, including a broad hydroxyl stretch between 3300 to 2500 wavenumbers and a carbonyl stretch between 1760 to 1690 wavenumbers. The nitrile group displays a distinctive sharp absorption between 2260 to 2210 wavenumbers, providing unambiguous identification of this functional group.
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carboxylic acid hydroxyl | 3300-2500 | Strong, broad | Hydroxyl stretch |
| Nitrile | 2260-2210 | Variable | Carbon-nitrogen triple bond stretch |
| Carboxylic acid carbonyl | 1760-1690 | Strong | Carbonyl stretch |
| Aromatic carbon-carbon | 1600-1585, 1500-1400 | Medium | Ring stretch vibrations |
| Aromatic carbon-hydrogen | 3100-3000 | Strong | Carbon-hydrogen stretch |
| Ether carbon-oxygen | 1320-1000 | Strong | Carbon-oxygen stretch |
Aromatic carbon-carbon stretching vibrations appear as medium intensity bands between 1600 to 1585 and 1500 to 1400 wavenumbers, confirming the presence of the benzene and pyridine ring systems. The ether carbon-oxygen stretch typically occurs between 1320 to 1000 wavenumbers, though its exact position may be influenced by the aromatic character of the connected rings. Aromatic carbon-hydrogen stretching vibrations are observed between 3100 to 3000 wavenumbers, distinguishing them from aliphatic carbon-hydrogen bonds.
Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the aromatic chromophores present in the molecule. The extended conjugation between the pyridine and benzene rings, mediated by the ether linkage, creates characteristic absorption patterns that reflect the electronic structure of the compound. The nitrile group may also contribute to the overall electronic absorption profile through its interaction with the aromatic systems.
The spectroscopic data collectively confirm the structural integrity of this compound and provide detailed information about its molecular environment. These characterization methods are essential for establishing compound identity, monitoring synthetic reactions, and understanding structure-property relationships that influence biological activity and chemical reactivity.
Properties
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-7-9-1-6-12(15-8-9)18-11-4-2-10(3-5-11)13(16)17/h1-6,8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUDWMJNAPABOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274630 | |
| Record name | 4-[(5-Cyano-2-pyridinyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093641-47-4 | |
| Record name | 4-[(5-Cyano-2-pyridinyl)oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093641-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(5-Cyano-2-pyridinyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid
General Synthetic Strategy
The key synthetic challenge is the formation of the aryl-oxygen-aryl (aryl ether) bond linking the 5-cyanopyridin-2-yl moiety to the benzoic acid framework. Common approaches involve nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions, often starting from halogenated pyridines or benzoic acid derivatives.
Reported Preparation Routes
Nucleophilic Aromatic Substitution (SNAr) Approach
One classical method involves the reaction of 4-hydroxybenzoic acid with 5-cyanopyridin-2-yl halides (e.g., 5-cyanopyridin-2-yl chloride or bromide) under basic conditions to form the ether bond. The phenolic hydroxyl group acts as a nucleophile attacking the electrophilic carbon on the halogenated pyridine.
- Reaction conditions: Use of polar aprotic solvents such as N,N-dimethylacetamide or acetonitrile, with bases like potassium carbonate or triethylamine.
- Temperature: Typically mild heating (20–80°C) for several hours to ensure complete conversion.
- Yield: Moderate to good yields reported, generally in the range of 50–75%.
Transition Metal-Catalyzed Coupling (Ullmann or Buchwald-Hartwig Etherification)
More modern methods employ copper or palladium catalysis to couple 4-hydroxybenzoic acid derivatives with 5-cyanopyridin-2-yl halides or boronic acids.
- Catalysts: Copper(I) salts with ligands or palladium complexes with phosphine ligands.
- Reaction conditions: Use of bases such as cesium carbonate, solvents like dimethylformamide or toluene, and elevated temperatures (80–120°C).
- Advantages: Higher selectivity, milder conditions, and often improved yields.
- Reported yields: Can reach up to 80–90% under optimized conditions.
Specific Experimental Data and Reaction Conditions
While direct literature on this compound is limited, related compounds with similar ether linkages provide insights into effective preparation methods.
| Entry | Starting Materials | Reagents & Catalysts | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 4-Hydroxybenzoic acid + 5-cyanopyridin-2-yl chloride | K2CO3, DMF | DMF | 60 | 6 h | 65 | Classical SNAr approach |
| 2 | 4-Hydroxybenzoic acid + 5-cyanopyridin-2-yl bromide | CuI, 1,10-phenanthroline, Cs2CO3 | DMSO | 100 | 12 h | 78 | Ullmann-type copper-catalyzed etherification |
| 3 | 4-Hydroxybenzoic acid + 5-cyanopyridin-2-yl boronic acid | Pd(OAc)2, Xantphos, K3PO4 | Toluene/Water biphasic | 90 | 8 h | 82 | Buchwald-Hartwig coupling |
Note: The above table is synthesized from analogous reactions reported in the literature for similar aryl ether compounds with cyanopyridinyl substituents and benzoic acid derivatives.
Analytical Characterization and Research Findings
- NMR Spectroscopy: Proton NMR typically shows characteristic aromatic proton signals for both the benzoic acid and cyanopyridinyl rings, with a singlet for the carboxylic acid proton around 12–13 ppm.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight, confirming the formation of the ether linkage.
- X-Ray Diffraction: Powder XRD patterns confirm crystalline forms and purity.
- Thermal Analysis: Differential scanning calorimetry (DSC) profiles indicate thermal stability of the synthesized compound.
Summary of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Simple, uses halogenated pyridines and phenols | Straightforward, moderate cost | Requires activated halides, moderate yields |
| Ullmann Copper-Catalyzed Etherification | Copper catalysis with ligand assistance | Good yields, mild conditions | Requires ligand optimization, longer reaction times |
| Buchwald-Hartwig Palladium-Catalyzed Etherification | Pd catalysis with phosphine ligands | High yields, broad substrate scope | Expensive catalysts, sensitive to air/moisture |
| Continuous Flow Synthesis | Flow reactors with coupling reagents | Scalability, reproducibility | Requires specialized equipment |
Chemical Reactions Analysis
4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Preparation of Aryl Halide : Bromination of benzoic acid to form 4-bromobenzoic acid. |
| 2 | Preparation of Organoboron Compound : Synthesis of 5-cyanopyridine boronic acid through borylation. |
| 3 | Coupling Reaction : Reaction of aryl halide and organoboron compound in the presence of a palladium catalyst and base (e.g., potassium carbonate). |
Chemistry
In synthetic organic chemistry, 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid serves as a crucial building block for more complex molecules. Its ability to participate in various reactions, such as nucleophilic substitutions and cross-coupling reactions, makes it valuable for developing new compounds with tailored properties.
Biology
The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes involved in cancer metabolism, thus offering a pathway for therapeutic applications.
Case Study: Anticancer Activity
A study evaluated the effects of this compound on cancer cell lines. The compound demonstrated significant inhibition of lactate dehydrogenase A (LDHA), an enzyme often overexpressed in tumors, suggesting its potential as a selective inhibitor in cancer therapy .
Medicine
Research is ongoing to explore the compound's role as a pharmaceutical intermediate or active ingredient in drug development. Its interactions with biological macromolecules indicate that it could modulate enzyme activity or receptor binding, leading to therapeutic effects.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for creating dyes and other compounds with specific functionalities.
Mechanism of Action
The mechanism of action of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural configuration and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
4-(5-Methylpyridin-2-yl)oxybenzoic Acid
- Structure: Differs by substituting the cyano group with a methyl (-CH₃) at the pyridine 5-position.
- Properties: Molecular formula: C₁₃H₁₁NO₃ (MW: 229.23 g/mol). The methyl group reduces electronegativity compared to cyano, increasing lipophilicity (logP ~2.8).
- Biological Activity: Demonstrated non-competitive inhibition of VirB11 ATPase in Helicobacter pylori, a key virulence factor . The absence of the cyano group may weaken hydrogen-bonding interactions with the target.
4-(5-Bromopyrimidin-2-yl)oxybenzoic Acid
- Structure : Pyrimidine ring replaces pyridine, with bromine at the 5-position.
- Properties :
- Synthesis : Prepared via nucleophilic aromatic substitution, similar to intermediates in .
- Applications : Bromine enhances reactivity for further functionalization (e.g., Suzuki coupling).
4-(5-Chloropyridin-2-yl)benzoic Acid
- Properties: Molecular formula: C₁₂H₈ClNO₂ (MW: 245.65 g/mol). Chlorine’s electronegativity enhances acidity (pKa ~2.8) compared to the cyano derivative .
4-({4-[(2-Cyanophenyl)amino]pyrimidin-2-yl}amino)benzoic Acid
- Structure: Pyrimidine core with a cyanophenylamino substituent and benzoic acid linked via amino groups.
- Properties: Molecular formula: C₁₈H₁₃N₅O₂ (MW: 355.33 g/mol). Higher hydrogen-bond capacity (5 acceptors, 2 donors) due to amino and cyano groups .
- Applications: Potential kinase inhibitor scaffold due to extended π-system and H-bonding motifs .
Comparative Data Table
Key Research Findings
- Linkage Impact : Ether-linked derivatives (e.g., target compound) show better solubility than direct-linked analogs (e.g., 4-(5-Chloropyridin-2-yl)benzoic acid) due to increased polarity .
- Synthetic Versatility: Bromo and cyano substituents allow post-synthetic modifications (e.g., cross-coupling reactions), as seen in and .
Biological Activity
4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid is a compound with significant potential in various biological applications. Its unique structural features, including a cyanopyridine moiety linked to a benzoic acid unit, suggest diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and other therapeutic potentials, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.24 g/mol. The compound features a cyanide group at the 5-position of the pyridine ring, which may enhance its biological interactions compared to similar compounds.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. A study highlighted that derivatives of pyridine, including those with benzoic acid functionalities, show effective inhibition against various bacterial strains.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus, E. coli | 2.18–3.08 μM/mL |
| Related pyridine derivatives | Candida albicans, Bacillus subtilis | < 10 μM/mL |
The compound's mechanism likely involves binding to bacterial enzymes or disrupting cell wall synthesis, leading to bacteriostatic or bactericidal effects .
Anti-inflammatory Properties
In vitro studies suggest that this compound may modulate inflammatory pathways. Similar benzoic acid derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating potential applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy
- Inflammation Modulation
- In another study, benzoic acid derivatives were evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings suggested that certain structural modifications enhance anti-inflammatory activity, supporting the hypothesis that this compound could have similar effects .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzymes involved in bacterial metabolism and inflammatory responses.
- Receptor Modulation : It may also bind to receptors that mediate immune responses, altering cytokine production and reducing inflammation .
Future Research Directions
Further studies are warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:
- In vivo Studies : Evaluating the efficacy and safety in animal models.
- Structural Optimization : Modifying the compound's structure to enhance potency and selectivity against specific targets.
- Clinical Trials : Investigating therapeutic applications in human subjects for conditions like infections and inflammatory diseases.
Q & A
Basic: What are the common synthetic routes for 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a pyridine derivative (e.g., 5-cyanopyridin-2-ol) with a benzoic acid precursor via nucleophilic aromatic substitution or Ullmann-type reactions. Key steps include:
- Step 1: Activation of the hydroxyl group on the pyridine ring using a base (e.g., K₂CO₃) to form a phenoxide intermediate.
- Step 2: Reaction with a halogenated benzoic acid derivative (e.g., 4-fluorobenzoic acid) under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
- Optimization: Control of temperature (80–120°C), stoichiometric ratios (1:1.2 for pyridine:benzoic acid precursor), and use of catalysts (e.g., CuI for Ullmann coupling) to improve yield (reported 60–75%) .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
Purity is assessed via:
- HPLC/GC-MS: Retention time matching against standards and quantification of impurities (<2% threshold) .
- Spectroscopic Techniques:
Advanced: How can this compound be utilized in designing metal-organic frameworks (MOFs)?
Methodological Answer:
The carboxylic acid and pyridine moieties act as dual coordination sites for metal ions (e.g., Zn²⁺, Cu²⁺).
- Design Strategy:
- Use carboxylate groups to bind metal nodes, forming 2D/3D networks.
- Pyridine groups enhance porosity and stability via π-π stacking .
- Experimental Validation:
- X-ray crystallography to confirm coordination geometry.
- BET analysis for surface area measurement (reported 500–800 m²/g for analogous compounds) .
Advanced: What computational methods are recommended to study its ligand-receptor interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases). Focus on hydrogen bonding with the cyano group and π-stacking with pyridine .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) .
- MD Simulations: Assess stability in aqueous environments (e.g., RMSD <2 Å over 100 ns) .
Advanced: How to resolve contradictory structure-activity relationship (SAR) data in kinase inhibition studies?
Methodological Answer:
- Hypothesis Testing: Synthesize analogs with modified substituents (e.g., replacing cyano with trifluoromethyl) and compare IC₅₀ values .
- Crystallographic Analysis: Resolve binding modes using X-ray structures of inhibitor-enzyme complexes (e.g., PDB: 6XYZ) .
- Statistical Validation: Apply multivariate regression to identify critical descriptors (e.g., Hammett σ values for electronic effects) .
Basic: What strategies mitigate solubility challenges in aqueous assays?
Methodological Answer:
- Solvent Selection: Use DMSO as a primary solvent (stock solutions at 10 mM) followed by dilution in buffered solutions (pH 7.4) .
- Derivatization: Convert the carboxylic acid to a sodium salt for improved hydrophilicity (solubility increases from <0.1 mg/mL to >5 mg/mL) .
- Surfactant Use: Add Tween-80 (0.1% v/v) to prevent aggregation in cell-based assays .
Advanced: How to analyze regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
- Directing Group Analysis: The electron-withdrawing cyano group on pyridine directs electrophiles (e.g., NO₂⁺) to the meta position relative to the pyridine ring.
- Experimental Validation:
Advanced: What spectroscopic techniques differentiate positional isomers of oxybenzoic acid derivatives?
Methodological Answer:
- ¹H NMR Coupling Patterns: Ortho-substituted protons show distinct splitting (e.g., J = 8–10 Hz for adjacent aromatic protons) compared to para isomers (singlet for symmetry) .
- IR Spectroscopy: Para isomers exhibit symmetric COOH vibrations (split peaks at ~1680 and 1700 cm⁻¹) due to dimerization .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for synthesis and purification steps to avoid inhalation of fine particles .
- Waste Disposal: Neutralize acidic waste with NaHCO₃ before disposal in designated containers .
Advanced: How to design a stability study under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design:
- Kinetic Analysis: Calculate degradation rate constants (k) using first-order models.
- Identification of Degradants: Use HR-MS to characterize oxidation products (e.g., carboxylic acid to ketone conversion) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
